2,4-Dimethoxybenzhydrylamine

Descripción general

Descripción

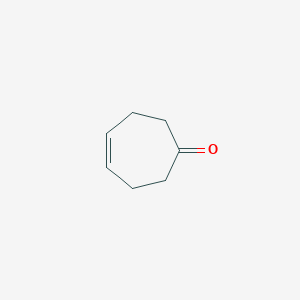

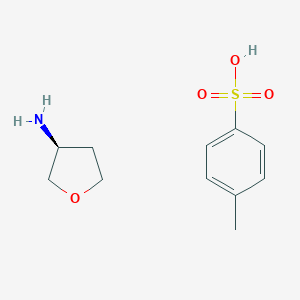

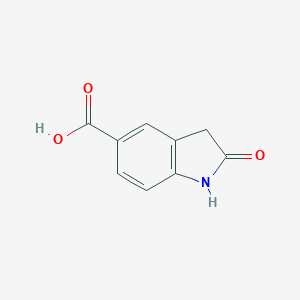

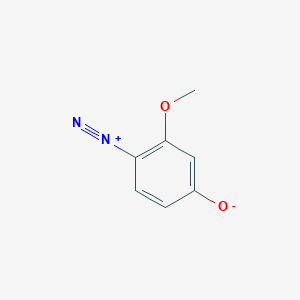

“2,4-Dimethoxybenzhydrylamine” is a chemical compound with the molecular formula C15H17NO2 . It is also known by other names such as (2,4-dimethoxyphenyl)-phenylmethanamine and Benzenemethanamine,2,4-dimethoxy-a-phenyl- .

Synthesis Analysis

The synthesis of 2,4-Dimethoxybenzhydrylamine involves a multi-step reaction . However, the exact steps and conditions for this synthesis are not provided in the search results.

Molecular Structure Analysis

The molecular weight of 2,4-Dimethoxybenzhydrylamine is 243.30 g/mol . The InChI representation of its structure is InChI=1S/C15H17NO2/c1-17-12-8-9-13 (14 (10-12)18-2)15 (16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 . The Canonical SMILES representation is COC1=CC (=C (C=C1)C (C2=CC=CC=C2)N)OC .

Physical And Chemical Properties Analysis

2,4-Dimethoxybenzhydrylamine has a molecular weight of 243.30 g/mol . It has a XLogP3-AA value of 2.4 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . It has four rotatable bonds . Its exact mass and monoisotopic mass are 243.125928785 g/mol . Its topological polar surface area is 44.5 Ų . It has 18 heavy atoms . Its complexity, as computed by Cactvs, is 241 .

Relevant Papers

One relevant paper found discusses the synthesis of human CCK26-33 and CCK-33 related analogues on 2,4-DMBHA . However, the specific details of the paper are not provided in the search results.

Aplicaciones Científicas De Investigación

Herbicides

2,4-Dimethoxybenzhydrylamine is used in the production of herbicides . It’s a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds . The indiscriminate use of pesticides can produce numerous damages to the environment .

Microbial Biodegradation

This compound plays a role in microbial biodegradation . Microorganisms play a significant role in the degradation of 2,4-Dimethoxybenzhydrylamine and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP) . The remediation processes carried out by microorganisms are advantageous to avoid the pollution of the environment as well as to safeguard the population health .

Chemical Synthesis

2,4-Dimethoxybenzhydrylamine is used in chemical synthesis . In Rink amide resin (2,4-dimethoxybenzhydrylamine), the presence of additional para - and ortho-alkoxy groups on the aromatic rings of the benzhydryl linker renders the acylated amine more labile to acidolysis .

Scientific Research

This compound is utilized in diverse scientific research . Its unique properties make it an essential tool for studying various phenomena.

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEJKJODGOOFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910138 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106864-38-4 | |

| Record name | 2,4-Dimethoxy-α-phenylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106864-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106864384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

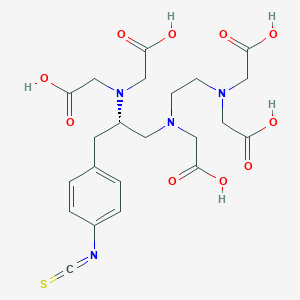

Q1: What makes 2,4-Dimethoxybenzhydrylamine suitable for peptide synthesis?

A1: 2,4-DMBHA serves as a solid support for anchoring the growing peptide chain during synthesis. [, ] It allows for the stepwise addition of amino acids while keeping the peptide attached to a solid phase, simplifying purification steps between reactions. This is crucial in solid-phase peptide synthesis (SPPS), where efficient purification is essential after each coupling and deprotection step.

Q2: How does 2,4-DMBHA compare to other resins used in peptide synthesis, like TMBHA?

A2: One study directly compared 2,4-DMBHA to 4-(benzyloxy)-2',4'-dimethoxybenzhydrylamine (TMBHA) for synthesizing human cholecystokinin analogues. [] While both resins ultimately yielded products of comparable purity, the synthesis on TMBHA was noted to be slower. This suggests that the choice between 2,4-DMBHA and TMBHA might depend on the specific peptide being synthesized and the desired reaction kinetics.

Q3: Can you provide an example of how 2,4-DMBHA was successfully employed in peptide synthesis from the research?

A3: One study details the total synthesis of a gamma-carboxyglutamate-containing "sleeper" peptide from Conus geographus venom using 2,4-DMBHA resin. [] The researchers developed a novel strategy to cleave the acid-sensitive peptide from the resin while maintaining the integrity of the gamma-carboxyglutamate residues. This highlights the ability to tailor cleavage conditions when using 2,4-DMBHA to accommodate the specific needs of the synthesized peptide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)

![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)